5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate
Description
The compound 5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate is a complex sulfonate ester characterized by a dihydropyranone core substituted with a phenylethyl group, a propan-2-yl group, and a sulfanyl-linked aryl moiety. Key structural features include:
- Dihydropyranone ring: A 3,4-dihydro-2H-pyran-5-yl scaffold with hydroxyl (6-OH) and ketone (4-oxo) groups.
- Sulfanyl bridge: Connects the dihydropyranone ring to a tert-butyl-substituted methylphenyl group.
- Pyridine-2-sulfonate ester: A terminal sulfonate group linked to a pyridine ring.
Properties
CAS No. |
263842-97-3 |
|---|---|
Molecular Formula |
C32H37NO6S2 |
Molecular Weight |
595.8 g/mol |
IUPAC Name |
[5-tert-butyl-4-[[4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl] pyridine-2-sulfonate |
InChI |
InChI=1S/C32H37NO6S2/c1-21(2)32(16-15-23-12-8-7-9-13-23)20-25(34)29(30(35)38-32)40-27-18-22(3)26(19-24(27)31(4,5)6)39-41(36,37)28-14-10-11-17-33-28/h7-14,17-19,21,34H,15-16,20H2,1-6H3 |
InChI Key |
WHEYPXXSLMMTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=CC=N2)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=CC=C4)C(C)C)O |
Origin of Product |
United States |
Biological Activity
5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2H-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-2-sulfonate (CAS No. 263842-97-3) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 595.77 g/mol. Its structural complexity includes a pyridine sulfonate moiety and a dihydropyran ring, which are significant in modulating biological interactions.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of compounds similar to 5-tert-butyl derivatives. For instance, certain pyrimidine derivatives have shown significant in vitro anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. The IC50 values for these compounds were reported as low as 0.04 μmol, indicating potent activity comparable to established anti-inflammatory drugs like celecoxib .
Antioxidant Activity
The antioxidant properties of related compounds suggest that 5-tert-butyl derivatives may also exhibit protective effects against oxidative stress. Antioxidants play a vital role in neutralizing free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders.
The biological activity of 5-tert-butyl-4-{[6-hydroxy...]} likely involves interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways. The presence of electron-donating groups in its structure may enhance its binding affinity to these targets, facilitating modulation of their activity.
Case Studies and Research Findings
- Study on Inhibition of COX Enzymes : A study demonstrated that derivatives with similar structures effectively inhibited COX enzymes in vitro, leading to reduced inflammatory markers in animal models .
- Antioxidant Studies : Research has shown that compounds with similar functional groups exhibited significant antioxidant activity, reducing oxidative stress markers in cellular assays .
- Antimicrobial Testing : Various studies have tested sulfonate derivatives against bacterial strains, showing promising results that warrant further investigation into their clinical applications.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Structural Differences and Implications
Sulfonate vs. Sulfonamide Groups ( vs. 13): The target compound’s pyridine-2-sulfonate group differs from the 4-cyanobenzenesulfonamide in .
Fluorine Substitution (): The 4-fluorobenzenesulfonate analog (CAS 263842-83-7) introduces fluorine, which increases electronegativity and metabolic stability compared to the non-fluorinated target compound.
Bioactivity Trends
- For example, compounds like 4-fluorobenzenesulfonate derivatives () may enhance selective cytotoxicity in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
